molecular formula C13H17N3O3 B10956694 1-(1-tert-butyl-5-nitro-1H-benzimidazol-2-yl)ethanol

1-(1-tert-butyl-5-nitro-1H-benzimidazol-2-yl)ethanol

Cat. No.: B10956694
M. Wt: 263.29 g/mol
InChI Key: LDCFNDSNIQTBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(TERT-BUTYL)-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL is a synthetic organic compound characterized by the presence of a benzimidazole core substituted with a tert-butyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(TERT-BUTYL)-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzimidazole core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.

    Attachment of the Ethanol Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(TERT-BUTYL)-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ethanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH).

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzimidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-[1-(TERT-BUTYL)-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(TERT-BUTYL)-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    1-(TERT-BUTYL)-5-NITRO-1H-BENZIMIDAZOLE: Lacks the ethanol group but shares similar structural features.

    1-(TERT-BUTYL)-2-NITRO-1H-INDOLE: Contains an indole core instead of a benzimidazole core.

Uniqueness: 1-[1-(TERT-BUTYL)-5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL is unique due to the presence of both the ethanol and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-(1-tert-butyl-5-nitrobenzimidazol-2-yl)ethanol

InChI

InChI=1S/C13H17N3O3/c1-8(17)12-14-10-7-9(16(18)19)5-6-11(10)15(12)13(2,3)4/h5-8,17H,1-4H3

InChI Key

LDCFNDSNIQTBLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C(C)(C)C)C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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